molecular formula C17H13ClNO5P B1673624 Naphthol AS-E phosphate CAS No. 18228-17-6

Naphthol AS-E phosphate

Cat. No.: B1673624
CAS No.: 18228-17-6
M. Wt: 377.7 g/mol
InChI Key: RQAQWBFHPMSXKR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Naphthol AS-E phosphate plays a crucial role in various biochemical reactions. It is known to inhibit the protein-protein interaction between CREB and the KIX domain of CBP, with a Ki value of 50 µM . Additionally, it inhibits the binding of the transcription factor Myb to the KIX domains of p300 and CBP, with IC50 values of 30 and 43 µM, respectively . This compound also inhibits CREB-dependent transcription in HEK293T cells, with a Ki value of 10 µM . Furthermore, it decreases the expression of Myb target genes and induces differentiation in HL-60, U937, and NB4 myeloid leukemia cells when used at a concentration of 5 µM . These interactions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of NCI-H1734 lung adenocarcinoma cells, with an IC50 value of 6.89 µM . By interfering with the Myb-KIX interaction, this compound suppresses the expression of Myb target genes and induces myeloid differentiation and apoptosis in several human leukemia cell lines . This compound also inhibits CREB-dependent transcription, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to disrupt protein-protein interactions. It binds to the KIX domain of CBP, thereby blocking the interaction between Myb and p300 . This disruption inhibits Myb activity in vivo and suppresses the expression of Myb target genes . Additionally, this compound inhibits the CREB pathway by preventing the interaction between CREB and CBP . These binding interactions and enzyme inhibitions highlight the compound’s role in modulating transcriptional activity and cellular differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can induce myeloid differentiation and apoptosis in human leukemia cell lines over a period of time . The stability and degradation of this compound in various experimental conditions can influence its long-term effects on cellular function. For instance, the compound’s ability to inhibit CREB-dependent transcription and Myb activity may vary depending on the duration of exposure and the specific experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving hepatic encephalopathy in mice, the compound was administered at different concentrations to observe its impact on neurological decline and inflammation . The results indicated that higher doses of this compound significantly reduced the expression of proinflammatory cytokines and improved neurological outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to inhibit the ALDOA metabolism pathway, which plays a crucial role in cancer progression . By inhibiting aldolase A, this compound suppresses the growth of prostate cancer cells in a dose-dependent manner . This interaction with metabolic enzymes underscores the compound’s potential as a therapeutic agent in cancer treatment.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit alkaline phosphatase activity suggests that it may be transported and localized to regions with high enzyme activity . Additionally, its distribution within tissues can be affected by the presence of specific binding proteins that facilitate its accumulation in target cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound’s ability to inhibit alkaline phosphatase activity has been demonstrated using high-resolution, fluorescence-based methods . These studies have shown that this compound localizes to specific cellular compartments, where it exerts its inhibitory effects on enzyme activity . This subcellular targeting is essential for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthol AS-E phosphate can be synthesized through the phosphorylation of Naphthol AS-E. The process involves the reaction of Naphthol AS-E with phosphoric acid or its derivatives under controlled conditions to yield the phosphate ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in substitution reactions, especially those involving the phosphate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute the phosphate group under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Naphthol AS-E phosphate has several scientific research applications:

Comparison with Similar Compounds

  • Naphthol AS-BI phosphate
  • Naphthol AS-MX phosphate
  • Naphthol AS-OL phosphate

Comparison: Naphthol AS-E phosphate is unique in its ability to inhibit the interaction between Myb and p300, a property not shared by all similar compounds. This makes it particularly valuable in research focused on Myb-related pathways and potential cancer therapies .

Properties

IUPAC Name

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNO5P/c18-13-5-7-14(8-6-13)19-17(20)15-9-11-3-1-2-4-12(11)10-16(15)24-25(21,22)23/h1-10H,(H,19,20)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAQWBFHPMSXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClNO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171275
Record name N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18228-17-6
Record name N-(4-Chlorophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18228-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtholas-ephosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS-E phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name N-(4-Chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.263
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Record name NAPHTHOLAS-EPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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